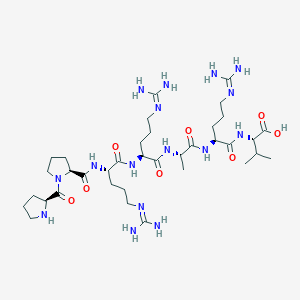![molecular formula C22H27NO5S B12616701 {[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-25-8](/img/structure/B12616701.png)
{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound that features a carbazole core linked to an acetic acid moiety via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps. The process begins with the sulfonylation of 9H-carbazole to introduce the octane-1-sulfonyl group. This is followed by the etherification of the sulfonylated carbazole with bromoacetic acid under basic conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane and bases such as potassium carbonate to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Substitution: The ether linkage and sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or thiols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties could be exploited in the development of new materials or catalysts.
作用機序
The mechanism of action of {[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the carbazole core may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
{[9-(Decane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a longer alkyl chain.
{[9-(Hexane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a shorter alkyl chain.
{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is unique due to its specific combination of a carbazole core, an octane-1-sulfonyl group, and an acetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
920982-25-8 |
|---|---|
分子式 |
C22H27NO5S |
分子量 |
417.5 g/mol |
IUPAC名 |
2-(9-octylsulfonylcarbazol-2-yl)oxyacetic acid |
InChI |
InChI=1S/C22H27NO5S/c1-2-3-4-5-6-9-14-29(26,27)23-20-11-8-7-10-18(20)19-13-12-17(15-21(19)23)28-16-22(24)25/h7-8,10-13,15H,2-6,9,14,16H2,1H3,(H,24,25) |
InChIキー |
SDHJSUWQOUSRLZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCS(=O)(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



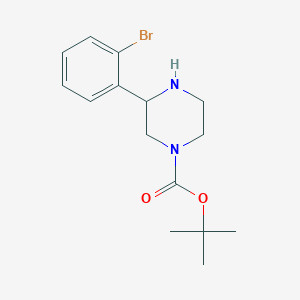

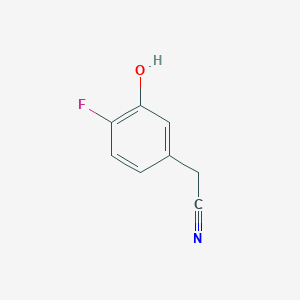
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid](/img/structure/B12616635.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12616649.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
![3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole](/img/structure/B12616660.png)
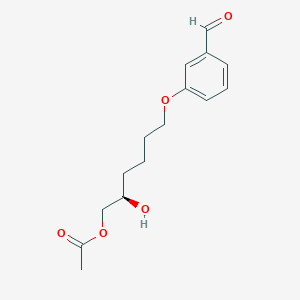
![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)
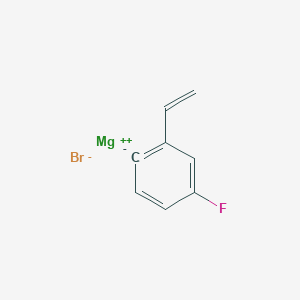
![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)
